Product packaging for Mangafodipir trisodium [vandf](Cat. No.:)

Mangafodipir trisodium [vandf]

Cat. No.: B10752371
M. Wt: 757.3 g/mol
InChI Key: BENFPBJLMUIGGD-UHFFFAOYSA-I
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Description

Historical Context of Manganese-Based Contrast Agent Development Research

The exploration of manganese as a contrast agent for MRI dates back to the early stages of the technology's development. nih.govresearchgate.netnih.gov Manganese, a transition metal with five unpaired electrons in its 3d shell, exhibits the second-highest paramagnetic moment after gadolinium, making it an effective T1 shortening agent. nih.govmriquestions.com This property allows it to increase the signal intensity on T1-weighted MRI scans, thereby enhancing the contrast between different tissues. hres.ca

Initial research into manganese-based contrast agents (MBCAs) was driven by the desire to find effective and biologically compatible alternatives to the predominantly used gadolinium-based contrast agents (GBCAs). nih.govnih.gov While GBCAs like gadopentetate dimeglumine (Gd-DTPA) were widely adopted, concerns began to emerge regarding their long-term safety, particularly the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment. nih.govnih.gov This spurred further investigation into other paramagnetic ions. Manganese was a natural candidate due to its essential biological role as a cofactor for various enzymes and its inherent paramagnetic properties. researchgate.net Early research focused on simple manganese salts like manganese chloride (MnCl2), but the toxicity of free manganese ions necessitated the development of chelated forms to ensure safer in vivo application. researchgate.netmriquestions.com This led to the synthesis of various manganese complexes, aiming to create stable compounds that could deliver the manganese ion to target tissues while minimizing systemic toxicity. This line of research ultimately produced mangafodipir trisodium (B8492382), a chelate designed specifically for hepatobiliary imaging. researchgate.netrsna.org

Current Academic Research Landscape and Foundational Principles

The current academic research landscape for mangafodipir trisodium is characterized by a "reappraisal" of the compound for novel diagnostic and therapeutic purposes, a field often termed "theranostics". nih.gov While its use as a primary liver contrast agent has ceased in many regions, its unique biological interactions continue to fuel scientific inquiry.

Foundational Principles Guiding Current Research:

Manganese as a Calcium Analogue: A core principle being explored is that Mn²⁺ ions can enter cells through voltage-gated calcium channels. This property is the basis for its investigation in imaging cellular activity, particularly in electrically active tissues like the heart and brain. nih.gov By mapping manganese uptake, researchers aim to indirectly visualize calcium influx, providing insights into cellular function and viability. nih.govictargets.com

Antioxidant Properties: The inherent MnSOD-mimetic activity of the mangafodipir chelate is another foundational principle of current research. wikipedia.org This has led to studies investigating its potential to protect healthy tissues from the oxidative stress caused by cancer chemotherapy or to reduce damage in ischemic tissues. nih.gov A related compound, calmangafodipir, has been developed to enhance these therapeutic effects. wikipedia.org

Functional and Molecular Imaging: Research is moving beyond static anatomical imaging towards functional and molecular imaging. MEMRI, using mangafodipir, is being investigated for applications such as mapping the cytoarchitecture of the brain and assessing myocardial health at a cellular level. nih.govnih.govictargets.com Recent preclinical work has focused on optimizing MRI protocols and kinetic models to quantify the rate of manganese uptake in cardiomyocytes, which could be a valuable tool for diagnosing heart failure. ictargets.com

Development of Next-Generation Agents: The experience with mangafodipir, including its limitations such as in-vivo dissociation, has provided crucial lessons for the design of new manganese-based contrast agents. nih.govmdpi.com Current research focuses on creating more stable Mn(II) complexes with higher relaxivity and improved safety profiles. mdpi.comoup.comacs.org The goal is to develop agents that can be administered as a bolus injection without the concerns of free manganese release, potentially serving as direct replacements for GBCAs in various clinical applications, including liver imaging. nih.govacs.org

Table 2: Comparative Relaxivity of MRI Contrast Agents

Contrast Agent Type r1 Relaxivity (s⁻¹mM⁻¹) Magnetic Field (T) Medium References
Mangafodipir (Mn-DPDP) Manganese-Based 2.8 Not Specified Aqueous Solution rsna.org
21.7 Not Specified Liver Tissue rsna.org
2.3 1.0 Not Specified mr-tip.com
Gadopentetate Dimeglumine (Gd-DTPA) Gadolinium-Based 4.5 Not Specified Aqueous Solution rsna.org
Gadoterate Meglumine (Gd-DOTA) Gadolinium-Based 3.8 Not Specified Aqueous Solution rsna.org
6.7 Not Specified Liver Tissue rsna.org
Mn-PyC3A-3-OBn Experimental Mn-Based High (comparable to GBCAs) Not Specified Not Specified acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27MnN4Na3O14P2 B10752371 Mangafodipir trisodium [vandf]

Properties

Molecular Formula

C22H27MnN4Na3O14P2

Molecular Weight

757.3 g/mol

IUPAC Name

trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)

InChI

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5

InChI Key

BENFPBJLMUIGGD-UHFFFAOYSA-I

Canonical SMILES

[H+].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2]

Origin of Product

United States

Molecular and Coordination Chemistry of Mangafodipir Trisodium

Chelation Chemistry of Manganese(II) with Fodipir (B38996) (Dipyridoxyl Diphosphate)

The foundation of mangafodipir trisodium's function lies in the chelation of a central manganese(II) ion by the organic ligand fodipir, also known as dipyridoxyl diphosphate (B83284) (DPDP). Fodipir is a hexadentate ligand, meaning it can form six bonds with the central metal ion. This multidentate nature allows for the formation of a stable complex with the Mn(II) ion.

The coordination of the manganese ion involves specific atoms within the fodipir molecule. Spectroscopic and crystallographic studies have revealed that the manganese(II) ion is bound by two phenolate (B1203915) oxygens, two carboxylate oxygens, and two amine nitrogens from the fodipir ligand. oup.com This arrangement creates a stable, six-coordinate complex.

The stability of this chelate is a crucial aspect of its chemistry. The conditional stability constant (log KpH7.4) for mangafodipir at a physiological pH of 7.4 has been reported to be 6.3. nih.gov This value indicates a moderately stable complex under these conditions. The thermodynamic stability of the Mn(II) complex with fodipir is a key factor influencing its behavior in biological systems. It is noteworthy that the in vivo stability of the manganese complex is influenced by the presence of other metal ions, such as zinc, which has a significantly higher affinity for fodipir. google.com

Structural Elucidation and Structure-Function Relationships of the Mangafodipir Chelate

The three-dimensional structure of the mangafodipir chelate has been elucidated through X-ray crystallography. These studies have confirmed that the manganese(II) ion resides in a distorted octahedral coordination geometry. oup.com The unit cell of crystalline mangafodipir trisodium (B8492382) contains two mangafodipir anions, six sodium ions, and a significant number of water molecules, highlighting its hygroscopic nature. oup.com

The structure of the mangafodipir chelate is intrinsically linked to its function as a magnetic resonance imaging (MRI) contrast agent. The paramagnetic nature of the Mn(II) ion, with its unpaired electrons, is responsible for the contrast enhancement. However, the efficacy of a contrast agent is also dependent on the relaxivity of the metal ion, which is influenced by its coordination environment. In the case of mangafodipir, the release of the Mn(II) ion from the fodipir chelate is a key aspect of its mechanism of action. wikipedia.org The fodipir ligand itself is believed to play a role in the biodistribution of the compound. google.com

The distorted octahedral geometry and the specific atoms coordinating the manganese ion influence the electronic relaxation time of the Mn(II) ion, which in turn affects the relaxation of water protons in its vicinity, the fundamental principle behind T1-weighted MRI contrast enhancement. hres.ca

Synthetic Methodologies for Mangafodipir Trisodium Research

The synthesis of mangafodipir trisodium for research and potential clinical applications involves a multi-step process that requires careful control of reaction conditions to ensure the purity and stability of the final product.

Active Pharmaceutical Ingredient (API) Synthesis Development

The synthesis of the active pharmaceutical ingredient (API), mangafodipir trisodium, can be broadly divided into two key stages: the preparation of the fodipir ligand and the subsequent chelation with manganese(II).

The synthesis of the fodipir (DPDP) ligand involves the phosphorylation of pyridoxal (B1214274), a form of vitamin B6, followed by its coupling with ethylenediamine (B42938). This process yields the hexadentate ligand necessary for chelating the manganese ion.

The chelation step involves the reaction of the fodipir ligand with a manganese(II) salt, typically manganese chloride (MnCl₂), in an aqueous solution. The reaction is carried out under controlled pH conditions, generally between 7.5 and 8.5, to facilitate the formation of the stable octahedral Mn(II)-DPDP complex. Following the chelation, the trisodium salt is formed through neutralization with a sodium source, such as sodium hydroxide.

Purification of the final product is critical to remove any unreacted starting materials or byproducts. Techniques such as dialysis and lyophilization are employed to obtain a stable, solid form of mangafodipir trisodium.

Parameter Value Reference
Molar Ratio (Mn:DPDP) 1:1
Reaction Temperature 25–30°C
pH 7.5–8.5
Reaction Time 4–6 hours
Purification Method Dialysis, Lyophilization

Table 1: Standard Reaction Parameters for Mangafodipir Trisodium Synthesis

Advanced Formulation Research of the Compound

The formulation of mangafodipir trisodium into a stable and effective injectable solution is a critical aspect of its development. Research in this area focuses on ensuring the chemical and physical stability of the compound, as well as its compatibility with biological systems.

The commercially available formulation of mangafodipir trisodium injection, known as Teslascan, contains several excipients to maintain its quality. Ascorbic acid is included as an antioxidant to prevent the oxidation of the manganese(II) ion to higher oxidation states, which would compromise its paramagnetic properties. mdpi.com Sodium chloride is added to adjust the tonicity of the solution, making it isotonic with blood. The pH of the final solution is also carefully controlled. tandfonline.com

Stability studies have shown that the terminally sterilized (autoclaved) 50 mM formulation of mangafodipir trisodium is chemically and physically stable when stored at room temperature. oup.com Research has also explored alternative formulations, such as calmangafodipir, a mixed metal complex containing calcium, which has been investigated for its potential to improve the stability of the manganese complex and reduce the release of free manganese ions. google.com

Property Value Reference
Appearance Crystalline, hygroscopic solid oup.com
Solubility Readily soluble in water oup.com
pH of Injection 6.3 - 6.8 (1.0% w/w solution) tandfonline.com
Osmolality of 50 mM Formulation 312 mOsm oup.com

Table 2: Physicochemical Properties of Mangafodipir Trisodium and its Formulation

Mechanistic Basis of Action in Biological Systems

Dissociation Dynamics of the Mangafodipir Chelate

Following intravenous administration, mangafodipir trisodium (B8492382) undergoes a process of dissociation. drugbank.com This process is crucial for its function as an MRI contrast agent, as the imaging enhancement relies on the release of manganese ions. wikipedia.orgnih.gov

Biorelease of Paramagnetic Manganese(II) Ions

The mangafodipir chelate is designed to be relatively unstable in the biological environment, facilitating the release of manganese (II) ions (Mn²⁺). nih.gov This release is primarily driven by a process called transmetallation, where endogenous ions, mainly zinc (Zn²⁺), displace the manganese from the fodipir (B38996) ligand. rxlist.comresearchgate.net Zinc has a significantly higher affinity for the fodipir ligand compared to manganese, which promotes this exchange. nih.gov Approximately 80% of the administered manganese is estimated to be released from the chelate upon injection. nih.gov

The released manganese ions are then taken up by various tissues, with a notable preference for the liver, pancreas, kidneys, and spleen. rxlist.comdrugbank.com This uptake is a key factor in its application for liver and pancreas imaging, as normal tissue in these organs absorbs more manganese than abnormal or cancerous tissue. wikipedia.orgnih.gov

Metabolic Fate and Distribution of the Organic Ligand Fodipir (Dipyridoxyl Diphosphate)

Once the manganese is released, the organic ligand, fodipir (dipyridoxyl diphosphate (B83284) or DPDP), follows a separate metabolic path. rxlist.comdrugbank.com Fodipir is rapidly distributed throughout the extracellular fluid. drugbank.com It undergoes dephosphorylation, a process where phosphate (B84403) groups are removed, to form metabolites such as manganese dipyridoxyl monophosphate (MnDPMP) and manganese dipyridoxyl ethylenediamine (B42938) diacetate (MnPLED). nih.govresearchgate.net

The fodipir ligand and its metabolites have different pharmacokinetic profiles from manganese. rxlist.com While manganese is primarily excreted through feces via biliary excretion, with a smaller portion eliminated in the urine, the fodipir ligand is almost entirely excreted in the urine within 24 hours. nih.govrxlist.comtandfonline.com The protein binding of fodipir in the blood is negligible. rxlist.comdrugbank.com

Paramagnetic Properties and T1 Relaxation Enhancement Principles

The contrast-enhancing effect of mangafodipir is a direct result of the paramagnetic properties of the released manganese (II) ions. rxlist.comhres.ca

Influence on Longitudinal Relaxation Time (T1) of Water Protons

Paramagnetic substances, like Mn²⁺, possess unpaired electrons that create a local magnetic field. hres.ca When placed in the strong magnetic field of an MRI scanner, these local fields interact with the surrounding water protons. europa.eu This interaction provides an additional and efficient pathway for the water protons to release energy and return to their lower energy state, a process known as T1 relaxation. wikipedia.orghres.ca By shortening the longitudinal relaxation time (T1) of water protons in the tissues where it accumulates, manganese increases the signal intensity on T1-weighted MRI scans. rxlist.comhres.ca

Mechanisms of Magnetic Resonance Signal Intensity Modulation

The increased signal intensity, or brightness, on T1-weighted images is the basis for the contrast enhancement provided by mangafodipir. rxlist.comhres.ca Normal liver and pancreatic tissues take up a significant amount of the released manganese, leading to a substantial shortening of their T1 relaxation time and a corresponding increase in signal intensity. rxlist.comdrugbank.com In contrast, abnormal or cancerous tissues typically have a reduced or absent uptake of manganese. nih.govdrugbank.com This differential uptake creates a significant contrast between the bright, enhanced normal tissue and the darker, unenhanced abnormal tissue, thereby improving the detection and visualization of lesions. wikipedia.orgnih.gov The enhancement of the MRI signal can be detected within minutes of administration and can persist for several hours. hres.catandfonline.com

Cellular and Subcellular Manganese Ion Transport Mechanisms

The uptake of the released manganese ions into cells is a critical step in the mechanism of action of mangafodipir. nih.gov Due to its similar ionic radius, the manganese ion (Mn²⁺) can utilize transport pathways intended for calcium ions (Ca²⁺). nih.govfrontiersin.org

Voltage-gated calcium channels are a primary route for manganese entry into cells, particularly in excitable cells like cardiomyocytes. nih.govnih.gov Studies have also implicated other transporters, such as the divalent metal transporter 1 (DMT1), in manganese uptake. frontiersin.org Once inside the cell, manganese can be transported into mitochondria, in part via a calcium uniport. nih.gov The retention of manganese within cells for several hours is attributed to its binding to intracellular macromolecules, especially proteins within mitochondria. nih.gov The egress of manganese from the cytosol is thought to occur via Na⁺/Ca²⁺ exchangers. nih.gov In the bloodstream, a portion of the released manganese binds to proteins like α2-macroglobulin for transport. drugbank.comresearchgate.net

Pharmacokinetic ParameterManganeseFodipir (DPDP)
Initial Plasma Half-life ≤ 20 minutes rxlist.com~50 minutes rxlist.com
Volume of Distribution 0.5 - 1.5 L/kg rxlist.comdrugbank.com0.17 - 0.45 L/kg rxlist.comdrugbank.com
Protein Binding ~27% rxlist.comdrugbank.comNegligible rxlist.comdrugbank.com
Primary Route of Excretion Fecal rxlist.comtandfonline.comRenal (Urine) nih.govrxlist.com
MetaboliteDescription
MnDPMP Manganese dipyridoxyl monophosphate, an intermediate metabolite formed by dephosphorylation. nih.govresearchgate.net
MnPLED Manganese dipyridoxyl ethylenediamine diacetate, a fully dephosphorylated metabolite. nih.govresearchgate.net
ZnDPDP, ZnDPMP, ZnPLED Corresponding zinc compounds formed through transmetallation. nih.govresearchgate.net

Hepatocyte-Specific Manganese Uptake Pathways and High Affinity

Following intravenous administration, mangafodipir trisodium undergoes partial dissociation, releasing manganese (Mn²⁺) ions. turkjgastroenterol.orgnih.gov These liberated manganese ions are selectively taken up by parenchymal cells, particularly hepatocytes in the liver, with high affinity. drugbank.comturkjgastroenterol.org This hepatocyte-specific uptake is a key feature of the compound's biological action. ajronline.org

The uptake mechanism is facilitated by the fact that Mn²⁺ is an essential trace element and the body possesses transport systems for it. researchgate.net The fodipir ligand itself is believed to play a role in targeting the liver; it has been suggested that the fodipir moiety binds to pyridoxal (B1214274) 5'-phosphate receptors on hepatocytes, promoting a high intracellular concentration of the agent in the liver. google.comradiopaedia.org The manganese is specifically taken up by hepatocytes rich in mitochondria. researchgate.net This targeted uptake results in a significant increase in manganese concentration within normal liver tissue compared to abnormal or cancerous tissue, which has minimal or absent uptake mechanisms. drugbank.comnih.gov A study in rats showed that 30 minutes after intravenous injection, approximately 13% of the administered mangafodipir and its metabolites were found in the liver. researchgate.net

Table 1: Biodistribution of Manganese from Mangafodipir in Rats (30 mins post-injection)
Organ/TissuePercentage of Injected Dose
Liver13%
Small Intestine9%
Blood3%
Kidneys1.3%
Data sourced from biodistribution studies in rats. researchgate.net

Extracellular Fluid Distribution Dynamics of the Ligand Fodipir

Once dissociated from the manganese ion, the fodipir ligand follows a different distribution pattern. tandfonline.com Pharmacokinetic studies show that the fodipir moiety is rapidly distributed throughout the body, primarily within the extracellular fluid. drugbank.comnih.govpathbank.org It does not appear to facilitate the transport of manganese into any organ other than the kidney for excretion. tandfonline.com

The ligand exhibits negligible binding to plasma proteins. drugbank.comeuropa.eu Its distribution is rapid, with the highest concentrations found in the kidneys, lungs, blood, and liver, while showing low affinity for the myocardium and brain. drugbank.com The plasma clearance of fodipir is slower than that of manganese, with an initial plasma half-life of approximately 50 minutes. drugbank.comeuropa.eu Ultimately, the fodipir ligand is almost entirely eliminated from the body through renal excretion into the urine, a process largely completed within 24 hours. tandfonline.comeuropa.eu

Table 2: Pharmacokinetic Properties of Fodipir
ParameterValue
Volume of Distribution0.17 - 0.45 L/kg
Initial Plasma Half-Life~50 minutes
Protein BindingNegligible
Primary Elimination RouteRenal (Urine)
Data compiled from pharmacokinetic studies. drugbank.comeuropa.eu

Cardiomyocyte Manganese Uptake and Intracellular Distribution

The uptake of manganese into heart muscle cells (cardiomyocytes) occurs via a distinct mechanism related to its properties as a calcium analogue. nih.govclinicaltrials.gov Liberated Mn²⁺ ions enter active cardiomyocytes predominantly through voltage-gated L-type calcium channels. nih.govnih.gov This process is directly linked to the excitation-contraction coupling of the heart muscle, meaning that manganese is taken up by viable, functioning myocardial cells. nih.govictargets.com

The chelated form of manganese in mangafodipir allows for a more controlled release of the ions, which then enter the cardiomyocytes. nih.govnih.gov Studies have confirmed this uptake pathway by demonstrating that the co-administration of diltiazem (B1670644), a calcium channel blocker, inhibits and reduces the extent of manganese uptake into the myocardium. nih.govclinicaltrials.gov While there is significant uptake in the heart, the concentration is relatively lower than that observed in the liver and pancreas. nih.gov Once inside the cardiomyocytes, the manganese is retained for several hours and does not redistribute, unlike calcium ions. nih.gov This intracellular accumulation allows for the assessment of cardiomyocyte viability and function. clinicaltrials.govoup.com

Table 3: Myocardial T1 Shortening with Manganese-Based Contrast Agents
AgentMyocardial T1 Reduction (from baseline)
Mangafodipir (44 μmol/kg at 40 min)15.0 ± 2.9%
MnCl₂ (22 μmol/kg at 20 min)29.4 ± 5.1%
Data from a study comparing T1 shortening in healthy myocardium, indicating intracellular manganese uptake. nih.gov

Pharmacokinetic and Biodistribution Dynamics Preclinical Studies

Organ-Specific Distribution Patterns in Animal Models

Following intravenous administration, mangafodipir trisodium (B8492382) and its metabolites distribute to various organs. The manganese (Mn) component and the fodipir (B38996) (DPDP) ligand exhibit different distribution patterns.

Hepatic Accumulation and Retention Kinetics

The liver is a primary target for manganese uptake following the administration of mangafodipir trisodium. drugbank.comnih.gov In rat models, approximately 13% of the injected dose of mangafodipir and its metabolites are found in the liver within 30 minutes. researchgate.netsemanticscholar.org The manganese released from the chelate is taken up by hepatocytes with high affinity and selectivity. nih.gov This uptake leads to a significant increase in signal intensity on T1-weighted magnetic resonance imaging (MRI), with peak enhancement typically observed within 15 to 20 minutes after administration. researchgate.neteuropa.eu This enhancement can persist for several hours. semanticscholar.orgeuropa.eu The manganese is then primarily eliminated through the biliary system, with studies showing a significant portion of the administered manganese excreted in the feces. researchgate.netnih.govmdpi.com In cases of biliary obstruction, a prolonged signal enhancement is observed in the liver. nih.govtandfonline.com

Pancreatic Tissue Distribution

The pancreas is another organ that demonstrates significant uptake of manganese after mangafodipir administration. drugbank.comtandfonline.comscite.ai Studies in animal models have shown increased signal intensity in the pancreas on T1-weighted MRI, similar to the liver. tandfonline.com In rats, a single diagnostic dose can lead to a rapid increase in the manganese content of the pancreas. google.com This uptake allows for enhanced visualization of the pancreatic parenchyma, which can aid in the detection of focal lesions. europa.euthno.org The enhancement in the pancreas is also near-maximal for up to four hours. europa.eu

Distribution to Other Organs (e.g., small intestine, kidneys, blood, spleen)

Preclinical studies in rats have detailed the distribution of mangafodipir and its metabolites in several other organs 30 minutes after intravenous injection. researchgate.netsemanticscholar.org The small intestine accounts for approximately 9% of the administered dose. researchgate.netsemanticscholar.orgresearchgate.net The kidneys show an accumulation of about 1.3% of the dose, while the blood retains about 3%. researchgate.netsemanticscholar.orgresearchgate.net The spleen also shows uptake of manganese. drugbank.comeuropa.eurxlist.comeuropa.eu The fodipir ligand, in contrast to manganese, is primarily distributed to the extracellular fluid and is rapidly excreted via the urine. nih.govtandfonline.com

Organ Distribution of Mangafodipir and Metabolites in Rats (30 minutes post-injection)

OrganPercentage of Injected Dose
Liver13%
Small Intestine9%
Blood3%
Kidneys1.3%
Other Organs<1%

This table is based on data from biodistribution studies in rats. researchgate.netsemanticscholar.org

Metabolism Pathways of Mangafodipir Trisodium (Preclinical)

Mangafodipir trisodium undergoes a two-step metabolic process in vivo involving dephosphorylation and transmetallation. researchgate.netnih.gov

Dephosphorylation to Manganese Dipyridoxyl Monophosphate (Mn-DPMP)

The initial metabolic step for mangafodipir trisodium (MnDPDP) is dephosphorylation. nih.govtandfonline.com This process leads to the formation of manganese dipyridoxyl monophosphate (Mn-DPMP). nih.govtandfonline.comregulations.gov This conversion happens relatively quickly after administration. regulations.gov

Formation of Manganese Dipyridoxyl Ethylenediamine (B42938) Diacetate (Mn-PLED)

Following the initial dephosphorylation to Mn-DPMP, a further dephosphorylation step occurs, resulting in the formation of manganese dipyridoxyl ethylenediamine diacetate (Mn-PLED). nih.govnih.govgoogle.comtandfonline.com This fully dephosphorylated metabolite is considered a key active form. google.comnih.gov Concurrently with dephosphorylation, transmetallation with plasma zinc can occur, leading to the formation of corresponding zinc compounds (ZnDPDP, ZnDPMP, and ZnPLED). nih.govnih.govtandfonline.com

Metabolic Pathway of Mangafodipir Trisodium

Parent CompoundMetabolite 1Metabolite 2
Mangafodipir Trisodium (MnDPDP)Manganese Dipyridoxyl Monophosphate (Mn-DPMP)Manganese Dipyridoxyl Ethylenediamine Diacetate (Mn-PLED)

This table illustrates the sequential dephosphorylation of mangafodipir trisodium. nih.govnih.govtandfonline.com

Transmetallation with Endogenous Ions (e.g., Zinc)

Following intravenous administration, mangafodipir trisodium undergoes a significant and rapid metabolic process known as transmetallation, primarily with endogenous zinc ions. researchgate.neteuropa.eueuropa.eurxlist.comeuropa.eunih.govcapes.gov.br This process involves the exchange of the manganese ion (Mn²⁺) within the fodipir (DPDP) chelate for a zinc ion (Zn²⁺). researchgate.netnih.gov In fact, zinc's affinity for the fodipir ligand is approximately 1,000 times higher than that of manganese. google.com

This transmetallation is a key step in the metabolism of mangafodipir and is followed by dephosphorylation of the ligand. researchgate.netnih.gov The process begins almost immediately after administration, with studies indicating that it is nearly complete within the first minute of incubation in whole blood. cdc.gov In human volunteers, after a bolus injection, approximately 20% of the manganese is released within two minutes due to the presence of micromolar concentrations of zinc in the plasma. nih.gov Subsequently, about 50% is released in a more delayed fashion as it interacts with gradually available zinc, and potentially calcium and magnesium, in the interstitial space. nih.gov

The metabolic cascade results in the formation of several metabolites, including manganese dipyridoxyl monophosphate (MnDPMP), manganese dipyridoxyl ethylenediamine (MnPLED), and the corresponding zinc compounds (ZnDPDP, ZnDPMP, and ZnPLED). researchgate.netnih.gov By 8 hours post-administration, ZnPLED is the only metabolite that remains detectable in the plasma. nih.gov This rapid release of manganese from the chelate is a fundamental aspect of its function as a contrast agent, as the freed manganese ions are then taken up by hepatocytes in the liver. ncats.iosemanticscholar.orgwikipedia.org

Excretion Routes and Kinetics of Manganese and Fodipir (Preclinical)

The two components of mangafodipir trisodium, the manganese ion and the fodipir ligand, follow distinct excretion pathways and timelines, as demonstrated in preclinical studies involving rats and dogs. europa.eurxlist.comtandfonline.comnih.gov

Fecal Elimination Pathways

The primary route of excretion for the manganese component of mangafodipir is through the feces. nih.govtandfonline.comnih.gov This is largely facilitated by hepatobiliary excretion, where the manganese taken up by the liver is then secreted into the bile and subsequently eliminated via the gastrointestinal tract. tandfonline.commdpi.com

In preclinical studies with rats, fecal excretion accounted for a significant portion of the administered manganese. researchgate.net For instance, one study in rats showed that 47% of the manganese was eliminated via the fecal route within 6 hours. researchgate.net Over a longer period of four days, approximately 50-60% of the manganese dose is recovered in the feces. tandfonline.comnih.gov This reflects the body's natural homeostatic control of manganese levels, which is primarily regulated through biliary excretion. tandfonline.com In contrast, a negligible amount of the fodipir ligand is eliminated through the feces. europa.eueuropa.eurxlist.com

Renal Excretion Pathways

The fodipir ligand and its metabolites are almost entirely eliminated from the body through renal excretion. google.comncats.iotandfonline.comnih.gov Preclinical studies in rats and dogs have shown that the ligand is rapidly and essentially completely excreted in the urine. tandfonline.comnih.gov The clearance rate of the fodipir moiety is consistent with the glomerular filtration rate, indicating an efficient removal by the kidneys. nih.govtandfonline.comnih.gov Nearly all of the ligand is excreted in the urine within 24 hours. europa.eueuropa.eurxlist.com

A smaller fraction of the manganese is also eliminated via the renal pathway. tandfonline.comnih.gov In rats, about 43% of the manganese was eliminated in the urine after 6 hours in one study. researchgate.net Another study in rats reported that 23.1% of the injected manganese dose was recovered in the urine after 24 hours. researchgate.net Studies in healthy human volunteers have shown that about 15-20% of the manganese is eliminated in the urine within the first 24 hours. europa.eueuropa.eurxlist.comnih.gov

The following table summarizes the excretion data from preclinical and clinical studies:

ComponentPrimary Excretion RoutePercentage of Dose Excreted (Timeframe)Species
Manganese Fecal47% (6 hours)Rat
50-60% (4 days)Human
59% (5 days)Human
Renal43% (6 hours)Rat
23.1% (24 hours)Rat
15-20% (24 hours)Human
Fodipir (and metabolites) RenalNearly 100% (24 hours)Human
FecalNegligibleHuman

Cellular and Subcellular Interactions

Hepatocellular Uptake Mechanisms

The primary destination for manganese released from mangafodipir is the liver, where it is taken up by hepatocytes with high affinity and selectivity. drugbank.comeuropa.eu This targeted uptake by liver parenchymal cells is a key feature of the compound's mechanism. europa.euturkjgastroenterol.orgageb.bedartmouth.edu The process leads to a shortening of the longitudinal relaxation time (T1) in magnetic resonance imaging (MRI), causing an increase in signal intensity, or brightness, in normal liver tissue. drugbank.comeuropa.eu

The specific uptake of mangafodipir by hepatocytes is attributed to the chemical structure of its ligand, dipyridoxyl diphosphate (B83284) (DPDP). radiologykey.comresearchgate.net DPDP is an analogue of vitamin B6, and it is this similarity that is thought to facilitate the transport of the manganese chelate into liver cells via vitamin B6 receptors. radiologykey.comresearchgate.net However, some research also suggests that after the manganese ion (Mn2+) dissociates from the DPDP chelate, it is the free ion that is primarily responsible for cellular uptake, following similar pathways to other manganese compounds. tandfonline.com

Cardiomyocyte Manganese Uptake and Calcium Channel Activity Interplay

Beyond the liver, manganese ions released from mangafodipir are also taken up by myocardial cells. researchgate.netsemanticscholar.org This uptake into cardiomyocytes is of significant interest in cardiac research as it is directly linked to the fundamental process of calcium handling within the cells. ictargets.comclinicaltrials.govclinicaltrials.gov Manganese (Mn2+) acts as a calcium (Ca2+) analogue and enters active cardiomyocytes primarily through voltage-gated L-type calcium channels, which are crucial for excitation-contraction coupling. clinicaltrials.govnih.govnih.gov This mechanism allows for the assessment of myocardial viability and calcium channel activity, as only functional cells with intact calcium-handling mechanisms will actively take up the manganese ions. ictargets.comclinicaltrials.govnih.gov

The rate of manganese uptake in cardiomyocytes can be quantified using manganese-enhanced MRI (MEMRI). ictargets.comictargets.com Preclinical and clinical studies have been designed to measure this uptake rate to evaluate myocardial health. ictargets.comclinicaltrials.gov For instance, research in animal models has been conducted to develop and improve MRI protocols and kinetic models to accurately assess the in vivo uptake rate. ictargets.comictargets.com Studies comparing different manganese-based contrast agents have quantified the resulting T1 shortening in the myocardium, a direct indicator of manganese uptake. One such study in rats provided a direct comparison of myocardial T1 reduction by different agents. nih.gov

Table 1: Comparative Myocardial T1 Shortening by Manganese Agents at 20 Minutes nih.gov
CompoundDosage (μmol/kg)Myocardial T1 Shortening (%)
MnCl₂2229.4 ± 5.1
EVP1001-12228.0 ± 4.4
Mangafodipir228.5 ± 4.2

The uptake of manganese serves as a surrogate marker for calcium influx and handling, providing insights into the functional status of cardiomyocytes. ictargets.comclinicaltrials.govnih.gov Altered calcium handling is a major factor in the pathophysiology of heart failure. ictargets.comclinicaltrials.gov MEMRI with mangafodipir is being explored as a noninvasive method to measure calcium channel activity and to detect remodeling of T-tubules, which are critical structures in the heart's excitation-contraction coupling. ictargets.comictargets.comictargets.com A preclinical study in pigs revealed a lower uptake rate constant for manganese compared to humans, a finding potentially related to the lower density of cardiomyocyte T-tubules in pigs, suggesting MEMRI could indicate T-tubule activity. ictargets.comictargets.com The inhibition of manganese uptake by calcium channel blockers like diltiazem (B1670644) further solidifies the correlation between manganese influx and calcium channel activity. nih.gov

Table 2: Inhibition of Manganese-Induced T1 Shortening by Diltiazem nih.gov
Manganese AgentMaximal Reduction in T1 Shortening with Diltiazem (%)
MnCl₂30
EVP1001-143
Mangafodipir32

Assessment of Manganese Uptake Rate in Myocardial Cells

Differential Cellular Uptake in Normal Versus Abnormal Tissues

A crucial aspect of mangafodipir's behavior at the cellular level is its differential uptake between healthy and diseased tissues. This property is the cornerstone of its utility as a contrast agent for lesion detection. drugbank.comturkjgastroenterol.orgageb.be

Normal parenchymal tissues, particularly in the liver and pancreas, readily take up manganese released from mangafodipir. drugbank.comeuropa.eusemanticscholar.org In contrast, manganese uptake is minimal or almost absent in many types of abnormal or cancerous tissues, such as liver metastases and most hepatocellular carcinomas. drugbank.comturkjgastroenterol.orgageb.be This difference in cellular uptake creates a significant contrast enhancement between the bright, healthy tissue and the darker, abnormal tissue on T1-weighted MR images. drugbank.comeuropa.euageb.be This disparity is due to differences in cellular composition and the lack of functional hepatocytes or specific uptake mechanisms in the lesion. drugbank.comturkjgastroenterol.orgsemanticscholar.org However, some liver lesions composed of functional hepatocytes, such as well-differentiated hepatocellular carcinomas and focal nodular hyperplasia, can show uptake of the agent. turkjgastroenterol.orgnih.gov

In Vitro Cellular Metabolism and Protein Binding Studies

In vitro studies have been crucial in elucidating the metabolic fate and protein interactions of mangafodipir trisodium (B8492382) in human blood. Following intravenous administration, mangafodipir undergoes a two-step metabolic process. drugbank.com It is first dephosphorylated to form manganese dipyridoxyl monophosphate (MnDPMP) and subsequently to manganese dipyridoxyl ethylenediamine (B42938) (MnPLED). drugbank.comtandfonline.com This dephosphorylation is followed by transmetallation, where the manganese ion is exchanged, primarily for plasma zinc. drugbank.comeuropa.eu This process results in the formation of corresponding zinc compounds: ZnDPDP, ZnDPMP, and ZnPLED. tandfonline.com

Protein binding studies conducted in vitro have revealed distinct binding characteristics for the manganese ion and its chelating ligand, fodipir (B38996) (DPDP). The protein binding of manganese is approximately 27%. drugbank.comeuropa.eu In contrast, the binding of the fodipir ligand to plasma proteins is considered negligible. drugbank.comeuropa.euhres.ca This low protein binding of the ligand facilitates its distribution to the extracellular fluid and subsequent elimination. nih.gov

ComponentProtein Binding (%)Key Transport Proteins
Manganese (Mn²⁺)~27%α2-macroglobulin, Albumin (to a lesser extent) drugbank.com
Fodipir (DPDP)NegligibleNot applicable

These in vitro findings on metabolism and protein binding are essential for understanding the pharmacokinetic profile of mangafodipir, including the distribution and elimination of both the manganese ion and the fodipir ligand. tandfonline.comtandfonline.com

Physiological and Pathophysiological Research Applications Preclinical and Theoretical

Mechanisms of Contrast Enhancement in Hepatic Imaging Research

Mangafodipir trisodium (B8492382) was initially developed as a hepatobiliary contrast agent for magnetic resonance imaging (MRI). tandfonline.com Upon intravenous administration, the mangafodipir trisodium complex dissociates, and the manganese ions are selectively taken up by hepatocytes, the primary cells of the liver. drugbank.com This uptake is attributed to the chemical similarity of the carrier molecule to vitamin B6. ajronline.org The accumulation of paramagnetic manganese ions within healthy liver cells shortens the T1 relaxation time, resulting in a significant increase in signal intensity on T1-weighted MRI images. hres.caajronline.org This enhancement of normal liver parenchyma is a key principle behind its use in hepatic imaging research.

Assessment of Diffuse Liver Diseases in Preclinical Models

The application of mangafodipir trisodium extends to the assessment of diffuse liver diseases in preclinical models. nih.gov The uptake and metabolism of the contrast agent are linked to liver cell function. semanticscholar.org Therefore, in animal models of chronic liver damage, a reduction in liver enhancement after mangafodipir administration is observed. semanticscholar.org This reduced enhancement in cirrhotic livers can, however, sometimes impair the detection of focal lesions. semanticscholar.orgresearchgate.net

Studies in animal models have explored its use in evaluating liver function in various diffuse liver diseases. nih.gov For example, in models of biliary obstruction, mangafodipir-enhanced MRI can visualize the affected regions as areas of prolonged signal enhancement. tandfonline.com This is due to the impaired excretion of the manganese ions through the biliary system. nih.gov

Furthermore, mangafodipir has been shown to possess antioxidant properties, which has led to research into its potential protective effects against liver injury in preclinical settings. plos.org In a rat model of ischemia/reperfusion injury, pretreatment with mangafodipir was found to improve liver graft tolerance. plos.org

Pancreatic Imaging Research Principles

Following the observation of pancreatic enhancement during liver imaging studies, research has explored the potential of mangafodipir trisodium as a pancreas-specific contrast agent. tandfonline.com Similar to the liver, the uptake of manganese in the pancreas is believed to be related to cellular function, offering a non-invasive way to study the pancreatic parenchyma. nih.gov

Contrast Uptake Features in Pancreatic Parenchyma

In preclinical and clinical research settings, normal pancreatic parenchyma demonstrates a notable increase in signal intensity on T1-weighted images after the administration of mangafodipir trisodium. tandfonline.com Studies have reported a signal intensity increase of up to 100% in normal pancreatic tissue, with maximal enhancement sustained for several hours. tandfonline.com This enhancement is not observed in pancreatic tumors, leading to a significant increase in the contrast-to-noise ratio between the tumor and the surrounding healthy tissue. tandfonline.com

However, the degree of enhancement can be influenced by the health of the pancreatic tissue. In cases of atrophic pancreas, for example, no significant enhancement is observed. nih.gov This suggests that the uptake of mangafodipir is dependent on functional pancreatic cells.

Tissue TypeContrast Uptake Feature
Normal Pancreatic ParenchymaSignificant increase in signal intensity (up to 100%). tandfonline.com
Pancreatic TumorsNo significant enhancement. tandfonline.com
Atrophic PancreasNo enhancement. nih.gov

Cardiac Imaging Research and Myocardial Function Assessment

Mangafodipir trisodium has emerged as a significant agent in preclinical and theoretical research for cardiac imaging, particularly in the realm of Manganese-Enhanced Magnetic Resonance Imaging (MEMRI). Its utility stems from the paramagnetic properties of the manganese ion (Mn2+), which acts as a calcium analogue and is taken up by viable cardiomyocytes through voltage-gated calcium channels. nih.govclinicaltrials.gov This mechanism allows for the assessment of myocardial function and viability at a cellular level. nih.govclinicaltrials.govictargets.com

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) in Cardiac Research

MEMRI leverages the T1-shortening effect of manganese to provide contrast in magnetic resonance imaging. clinicaltrials.gov When mangafodipir trisodium is administered, it dissociates, and the released manganese ions are taken up by active cardiac muscle cells. nih.gov This uptake is indicative of functioning calcium channels, a key component of excitation-contraction coupling in the heart. nih.govictargets.com Consequently, MEMRI with mangafodipir can offer insights into myocardial calcium handling, which is crucial for cardiac contractility. clinicaltrials.govictargets.com

Preclinical studies have explored the use of mangafodipir in various animal models to establish imaging protocols and understand the kinetics of manganese uptake. ictargets.com For instance, research in pigs has been conducted to refine MRI protocols and kinetic models to assess the rate of manganese uptake in cardiomyocytes in vivo. ictargets.comictargets.com These studies are foundational for planning future clinical trials in patients with heart conditions like heart failure. ictargets.comictargets.com The technique is considered novel and relevant for examining patients with heart disease, as it provides information on cellular function that is independent of fibrosis. clinicaltrials.govictargets.com

Assessment of Myocardial Viability in Preclinical Models

A critical application of mangafodipir in preclinical research is the assessment of myocardial viability, particularly after an ischemic event like a myocardial infarction. nih.govahajournals.org Traditional gadolinium-based contrast agents for MRI distribute in the extracellular space and can overestimate the extent of non-viable tissue. clinicaltrials.govahajournals.org In contrast, manganese is taken up by viable cells, allowing for a more direct assessment of living, functional myocardium. nih.govclinicaltrials.govahajournals.org

Studies in animal models, such as rats and pigs, have demonstrated that MEMRI with mangafodipir can accurately delineate the area of myocardial infarction. nih.govahajournals.org Research has shown a good correlation between infarct size determined by MEMRI and histological assessments. nih.gov Furthermore, a dual-contrast approach, combining MEMRI with delayed-enhancement MRI (DEMRI), has been investigated in porcine models of ischemia-reperfusion. ahajournals.org This dual-contrast method identified a "border zone" of injured but viable myocardium within the area defined as infarcted by DEMRI alone. ahajournals.org This region showed preserved cardiomyocyte ultrastructure, suggesting that MEMRI can identify at-risk but salvageable tissue. ahajournals.org

Below is a data table summarizing findings from a preclinical study comparing infarct size assessment using different imaging techniques in a porcine model.

Imaging ModalityMean Infarct Volume (%)Correlation with TTC Stain (r-value)
MEMRI 14 ± 40.78
DEMRI 23 ± 40.75
TTC Stain 19 ± 3N/A

Data derived from a study on a porcine ischemia-reperfusion model. ahajournals.org

Detection of T-tubule Remodeling in Cardiac Pathologies

Recent research has highlighted the potential of mangafodipir-enhanced MEMRI to investigate the structure and function of T-tubules in cardiomyocytes. ictargets.com T-tubules are invaginations of the cell membrane that are crucial for the synchronized release of calcium and efficient excitation-contraction coupling. frontiersin.org Remodeling and disruption of the T-tubule system are known to be key events in the development of heart failure. frontiersin.orgmdpi.com

Since manganese uptake is dependent on calcium channel activity, which is concentrated in the T-tubules, MEMRI can provide an indirect measure of T-tubule density and function. ictargets.comictargets.com A preclinical study in pigs unexpectedly found that the uptake rate of manganese was lower than in humans, a finding potentially related to the lower density of T-tubules in pig cardiomyocytes. ictargets.comictargets.com This suggests that MEMRI using mangafodipir could be a valuable non-invasive tool to detect T-tubule remodeling in cardiac pathologies such as heart failure and ischemic heart disease. ictargets.comictargets.com This capability is significant as T-tubule remodeling is an important factor in the progression of these conditions. ictargets.comictargets.com

Biliary System Visualization and Pathologies Research

Mangafodipir trisodium also plays a role in the research of the biliary system. As a hepatobiliary contrast agent, it is taken up by hepatocytes and subsequently excreted into the bile ducts. tandfonline.comsemanticscholar.orgdartmouth.edu This property allows for functional and anatomical imaging of the biliary tree. dartmouth.eduajronline.org

Principles of Post-Contrast Magnetic Resonance Cholangiopancreatography (MRCP)

Mangafodipir-enhanced MRCP is a functional imaging technique that visualizes the biliary system. ajronline.orgdroracle.ai After intravenous administration, the compound is taken up by the liver cells and excreted into the bile. dartmouth.eduabdominalkey.com The paramagnetic manganese ions shorten the T1 relaxation time of the bile, causing it to appear bright on T1-weighted MR images. dartmouth.edu This enhancement allows for detailed depiction of the biliary ducts. abdominalkey.comrsna.org

This technique is particularly useful in research settings for evaluating the anatomy of the biliary tree, especially in complex cases or for preoperative planning in liver donor candidates. rsna.orgrsna.orgnih.gov Studies have compared mangafodipir-enhanced MRCP with conventional T2-weighted MRCP and other imaging modalities like CT cholangiography to determine its efficacy in visualizing the biliary anatomy. rsna.orgnih.govkoreamed.org While some studies suggest CT cholangiography may offer better visualization of certain biliary branches, mangafodipir-enhanced MRCP has been shown to be more accurate than conventional T2-weighted MRCP in depicting intrahepatic biliary anatomy, particularly right duct variants. rsna.orgrsna.orgnih.gov

The following table presents a comparison of visualization scores for different parts of the biliary system using mangafodipir-enhanced MRC and another hepatobiliary contrast agent, Gd-BOPTA, in healthy liver donor candidates.

Biliary DuctMedian Visualization Grade (Mangafodipir MRC)Median Visualization Grade (Gd-BOPTA MRC)p-value
Common Duct 440.380
Right Hepatic Duct 340.016
Left Hepatic Duct 340.014
Right Secondary Branches 230.006
Left Secondary Branches 230.003

Visualization was rated on a 4-point scale. Data derived from a comparative study. koreamed.org

Research on Biliary Excretion Pathways

Research utilizing mangafodipir trisodium has provided insights into the pharmacokinetics and excretion pathways of both manganese and its chelating ligand, dipyridoxyl diphosphate (B83284) (DPDP). tandfonline.com Following intravenous injection, the manganese component is largely taken up by organs like the liver and pancreas before being excreted. tandfonline.comsemanticscholar.org

Studies in rats and dogs have shown that the primary route of excretion for the manganese from mangafodipir is through the feces, mainly via biliary excretion. tandfonline.com In contrast, the DPDP ligand is rapidly and almost completely excreted in the urine. tandfonline.com This differential excretion pathway indicates that the ligand does not significantly facilitate the transport of manganese into most organs but does reduce its distribution to the heart. tandfonline.com These pharmacokinetic studies are crucial for understanding the behavior of the contrast agent in the body and form the basis for its application in functional biliary imaging.

Advanced Research Methodologies and Models

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) Protocols

MEMRI is a specialized magnetic resonance imaging technique that utilizes the paramagnetic properties of manganese ions (Mn2+) to enhance T1-weighted images. nih.govmri-q.com As manganese is an analog of calcium, it is taken up by excitable cells, such as cardiomyocytes, through voltage-gated calcium channels. ahajournals.orgnih.gov This uptake provides a means to assess cellular viability and function. ahajournals.orgnih.gov

The development of clinically applicable MEMRI protocols using mangafodipir has been a key area of research. ictargets.comictargets.com These protocols are designed to maximize the contrast enhancement provided by the manganese released from mangafodipir while ensuring patient safety. ictargets.comictargets.com Research has focused on optimizing imaging parameters and timing to accurately capture the dynamic process of manganese uptake in tissues like the myocardium. ictargets.comictargets.com A preclinical study presented in 2024 highlighted a new, clinically improved MRI protocol for MEMRI to assess the rate of manganese uptake in cardiomyocytes in vivo. ictargets.com This method is considered novel and relevant for examining patients with various heart diseases. ictargets.comictargets.com

Kinetic modeling is employed to quantify the rate of manganese uptake into cells, providing a quantitative measure of cellular function. ictargets.comnih.gov These models analyze the change in signal intensity over time in tissues of interest following the administration of mangafodipir. ictargets.comnih.gov

A study involving patients with dilated and hypertrophic cardiomyopathy utilized a two-compartment Patlak model to assess differential manganese uptake (Ki). researchgate.net The results showed a reduced rate of myocardial manganese uptake in these patients compared to healthy volunteers. researchgate.net Specifically, the mean Ki was 19 ± 4 mL/100 g/min in dilated cardiomyopathy and 19 ± 3 mL/100 g/min in hypertrophic cardiomyopathy, compared to 23 ± 4 mL/100 g/min in healthy individuals. researchgate.net This kinetic modeling demonstrated a stepwise reduction in uptake across healthy myocardium, hypertrophic cardiomyopathy without fibrosis, and hypertrophic cardiomyopathy with fibrosis. researchgate.net

In a porcine model of myocardial infarction, kinetic modeling of manganese uptake showed significant differences between remote, peri-infarct, and infarcted myocardial regions. nih.gov The mean rate of manganese uptake (Ki) was 23.0 ± 3.0 mL/100 g/min in remote myocardium, 16.7 ± 3.8 mL/100 g/min in the peri-infarct region, and 11.7 ± 3.5 mL/100 g/min in the infarcted region. nih.gov This allowed for clear discrimination between the different tissue states. nih.gov

To further refine the understanding of manganese kinetics, computer simulation programs have been developed. ictargets.com These programs allow researchers to analyze the various factors that influence cellular manganese uptake. ictargets.com They can simulate different physiological conditions and analyze the resulting time-intensity curves in both blood and myocardial tissue. ictargets.com This computational approach aids in interpreting in vivo MEMRI data and in planning future studies. ictargets.com

Kinetic Modeling for Manganese Uptake Rate Assessment

In Vitro and In Vivo Animal Models for Preclinical Evaluation

Preclinical evaluation of mangafodipir has relied heavily on both small and large animal models to study its biodistribution, efficacy, and safety.

Rats have been extensively used to investigate the biodistribution of mangafodipir. tandfonline.comnih.govresearchgate.nettandfonline.com Studies using radiolabeled mangafodipir (¹⁴C-MnDPDP and ⁵⁴MnDPDP) have shown that the manganese (Mn) component is rapidly cleared from the plasma and primarily distributes to the liver, pancreas, and kidneys. tandfonline.com

A comparison of mangafodipir with manganese chloride (MnCl₂) in rats revealed that at 10 minutes post-injection, the cardiac, pancreatic, and hepatic uptake of Mn was significantly lower with mangafodipir. nih.govtandfonline.com However, by 2 hours, the Mn content and signal intensity in major organs were similar for both compounds. nih.govtandfonline.com Biodistribution studies in rats at 30 minutes after intravenous injection showed approximately 13% of the agent in the liver, 9% in the small intestine, and 3% in the blood. researchgate.netnih.govrsna.org

Biodistribution of Manganese from Mangafodipir in Rats
Time Post-InjectionOrganPercentage of Injected DoseReference
10 minutesHeartLower than MnCl₂ nih.gov, tandfonline.com
10 minutesPancreasLower than MnCl₂ nih.gov, tandfonline.com
10 minutesLiverLower than MnCl₂ nih.gov, tandfonline.com
30 minutesLiver13% researchgate.net, nih.gov, rsna.org
30 minutesSmall Intestine9% researchgate.net
30 minutesBlood3% researchgate.net
2 hoursMajor OrgansSimilar to MnCl₂ nih.gov, tandfonline.com

Large animal models are crucial for physiological research that more closely mimics human responses. Dogs, pigs, and monkeys have been used in various preclinical studies of mangafodipir. ahajournals.orgictargets.comnih.gov

In dogs, pharmacokinetic studies showed that the manganese moiety has an elimination half-life of less than 25 minutes, reflecting rapid tissue distribution and early excretion. tandfonline.com Repeat-dose toxicity studies established a no-observed-adverse-effect level (NOAEL) of 10 µmol/kg in dogs. nih.gov

Pigs have been used in cardiac research, particularly for developing and testing MEMRI protocols. ahajournals.orgictargets.com A preclinical study in pigs was instrumental in testing image acquisition and data analysis before a planned clinical trial in heart failure patients. ictargets.com Interestingly, this study found that the uptake rate constant for manganese is significantly lower in pigs compared to humans, a finding potentially related to the lower density of T-tubules in pig cardiomyocytes. ictargets.com

Cynomolgus monkeys have also been used in toxicity studies. hres.ca In a three-week intravenous toxicity study, the NOAEL for mangafodipir was determined to be 29 µmol/kg. nih.gov

Preclinical Findings in Large Animal Models
Animal ModelType of StudyKey FindingReference
DogPharmacokineticsManganese elimination half-life < 25 minutes. tandfonline.com
DogToxicologyNOAEL of 10 µmol/kg in repeat-dose study. nih.gov
PigCardiac MEMRILower manganese uptake rate constant compared to humans. ictargets.com
PigCardiac Injury ModelMEMRI used to identify viable infarct border zone myocardium. ahajournals.org
Cynomolgus MonkeyToxicologyNOAEL of 29 µmol/kg in repeat-dose study. nih.gov

Disease Models for Hepatic Abnormalities (e.g., focal lesions, cholestasis, diffuse liver diseases)

Preclinical research utilizing animal models has been fundamental in exploring the diagnostic potential of mangafodipir trisodium (B8492382) for various liver pathologies. nih.govtandfonline.com These models are designed to simulate human hepatic conditions, allowing for a detailed investigation of the agent's behavior and imaging characteristics.

Focal Liver Lesions: Animal models of primary and secondary liver tumors have been extensively used to study the enhancement patterns of mangafodipir trisodium. tandfonline.com In rat models of primary liver cancer, mangafodipir-enhanced Magnetic Resonance Imaging (MRI) has demonstrated characteristic features. tandfonline.comrsna.org Malignant tumors, both primary and metastatic, typically show an initial prompt negative contrast enhancement followed by a delayed rim enhancement around the tumor. nih.govtandfonline.com Conversely, liver tumors with well-preserved hepatocytic function exhibit persistent positive enhancement. nih.govtandfonline.com These differential enhancement patterns are crucial for tumor characterization. Studies in rats with chemically induced hepatocellular carcinoma have shown uptake of mangafodipir, aiding in their visualization. rsna.orgdrugbank.com The agent's ability to improve the detection of focal liver lesions, including small metastases that might be missed by other techniques like CT scans, has been a significant finding from these models. researchgate.net

Cholestasis: Models of biliary obstruction have been instrumental in evaluating mangafodipir trisodium's utility in diagnosing cholestatic conditions. nih.govtandfonline.com In animal models with local or total biliary obstruction, the affected liver regions are visualized on MR images as areas with prolonged signal enhancement. nih.govtandfonline.com This is because the obstruction impedes the normal biliary excretion route of the manganese taken up by hepatocytes. Early studies in rats with common bile duct obstruction investigated the differences in signal enhancement and manganese concentration in the liver compared to normal rats. tandfonline.com These models have helped to understand how mangafodipir can visualize the functional impact of biliary obstruction. nih.gov The feasibility of using mangafodipir-enhanced MR cholangiography has been considered for evaluating conditions like biliary atresia. rsna.org

Table 1: Summary of Findings from Animal Models for Hepatic Abnormalities

Hepatic Abnormality Animal Model Key Findings with Mangafodipir Trisodium References
Focal Liver Lesions Rat models with primary and secondary liver tumors - Prompt negative enhancement in malignant tumors. - Delayed peritumoral rim enhancement in malignant tumors. - Persistent positive enhancement in tumors with preserved hepatocyte function. nih.gov, tandfonline.com
Rat model of chemically induced hepatocellular carcinoma - Demonstrated uptake of the agent by the carcinoma. rsna.org, drugbank.com
Cholestasis Rat models with local and total biliary obstruction - Prolonged signal enhancement in the obstructed liver region. nih.gov, tandfonline.com
Diffuse Liver Diseases Mouse model of hepatic ischemia-reperfusion injury - Mangafodipir prevented experimental liver injuries. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a critical tool in elucidating the mechanistic properties of mangafodipir trisodium, particularly its function as an MRI contrast agent. nih.govtandfonline.com These studies focus on measuring the relaxation rates (R1 and R2) of water protons in tissues, which are altered by the paramagnetic manganese (Mn²⁺) ion, leading to contrast enhancement. nih.govtandfonline.comwikipedia.org

NMR relaxation studies in rats and pigs have shown that both mangafodipir trisodium and manganese chloride produce a positive dose-response in the longitudinal relaxation rate (R1) and tissue manganese concentration, with minimal effect on the transverse relaxation rate (R2). nih.govtandfonline.com A key finding is the positive correlation between the manganese concentration in the liver and the R1 relaxation rate, irrespective of whether the manganese was administered as mangafodipir trisodium or as a simple salt. nih.govtandfonline.com This confirms that the enhancement effect is driven by the uptake of manganese into the tissue. wikipedia.org The chelate, fodipir (B38996), primarily serves to deliver the manganese to hepatocytes. plos.orgtandfonline.com

³¹P NMR spectroscopy offers a unique window into the metabolic fate of the phosphate-containing fodipir ligand. drugbank.com ³¹P is a sensitive nucleus with a wide chemical shift range, making it suitable for studying phosphorus-containing compounds. huji.ac.il Mechanistic studies using ³¹P NMR on isolated and perfused rat livers have been performed to understand the dephosphorylation of the mangafodipir molecule. drugbank.com The metabolism of mangafodipir involves dephosphorylation, where the phosphate (B84403) groups are cleaved from the pyridoxal (B1214274) moiety. tandfonline.com ³¹P NMR can track the parent compound and its dephosphorylated metabolites, providing insights into the rate and extent of this metabolic process within the liver. drugbank.comdntb.gov.ua This technique helps to confirm that the mangafodipir chelate dissociates, releasing manganese to be taken up by hepatocytes while the ligand is metabolized and excreted. drugbank.comwikipedia.org

Chromatographic and Spectroscopic Techniques for Metabolite Detection and Quantitation

The metabolism of mangafodipir trisodium is complex, involving both dephosphorylation and transmetallation with endogenous zinc. tandfonline.comnih.gov High-performance liquid chromatography (HPLC) is the primary analytical technique used for the simultaneous detection and quantitation of the parent compound and its major metabolites in biological matrices like human plasma. tandfonline.comnih.gov

A robust HPLC method has been developed for this purpose. nih.gov The method involves several key steps. First, to prevent further dephosphorylation and transmetallation in vitro, blood samples are stabilized by adjusting the pH to approximately 10.0. nih.gov The plasma is then deproteinized via ultrafiltration before analysis. nih.gov The chromatographic separation is achieved using a specialized mixed-bed resin column that possesses both anion exchange and reversed-phase properties (e.g., OmniPac PAX-500). tandfonline.comnih.gov Isocratic elution is employed, and the separated compounds are detected using a UV detector, typically at a wavelength of 310 nm. nih.govpharmacopeia.cn

This HPLC method allows for the quantitation of mangafodipir (MnDPDP) and its five principal metabolites:

Dephosphorylation products: Manganese(II) dipyridoxyl monophosphate (MnDPMP) and manganese(II) dipyridoxyl ethylenediamine (B42938) diacetate (MnPLED). tandfonline.comnih.gov

Transmetallation products: The corresponding zinc-chelated compounds, ZnDPDP, ZnDPMP, and ZnPLED. tandfonline.comnih.gov

The method demonstrates good accuracy and precision, with validated limits of quantitation (LOQ) for each analyte. tandfonline.comnih.gov In addition to HPLC, inductively coupled plasma atomic emission spectrometry (ICP-AES) is used to determine the total concentration of manganese and zinc in plasma, urine, and feces, providing a complete picture of the pharmacokinetics of both the metal ion and the ligand. tandfonline.com

Table 2: Metabolites of Mangafodipir Trisodium and their Limits of Quantitation (LOQ) in Human Plasma using HPLC

Compound Chemical Name LOQ (µM) Reference
MnDPDP Manganese(II) dipyridoxyl diphosphate (B83284) 0.95 nih.gov, tandfonline.com
MnDPMP Manganese(II) dipyridoxyl monophosphate 0.83 nih.gov, tandfonline.com
MnPLED Manganese(II) dipyridoxyl ethylenediamine diacetate 2.28 nih.gov, tandfonline.com
ZnDPDP Zinc(II) dipyridoxyl diphosphate 0.78 nih.gov, tandfonline.com
ZnDPMP Zinc(II) dipyridoxyl monophosphate 0.10 nih.gov, tandfonline.com

| ZnPLED | Zinc(II) dipyridoxyl ethylenediamine diacetate | 0.31 | nih.gov, tandfonline.com |

Interactions with Biological Molecules and Pathways

Transmetalation Processes with Endogenous Metal Ions

A key feature of mangafodipir's behavior in a biological system is the process of transmetalation, where the manganese ion is exchanged for an endogenous metal ion. europa.euncats.io This process is critical for the release of manganese and the subsequent metabolism of the ligand.

Following intravenous administration, mangafodipir trisodium (B8492382) is subject to dephosphorylation and a simultaneous transmetalation process, primarily with plasma zinc. europa.eurxlist.comdrugbank.com The fodipir (B38996) ligand has a significantly higher affinity for zinc than for manganese, a factor that drives this exchange. google.comnih.govdiva-portal.org Studies have shown that zinc's affinity for fodipir and its dephosphorylated metabolites is approximately 1000 times greater than that of manganese. google.comnih.gov

The initial compound, mangafodipir (MnDPDP), is sequentially dephosphorylated to manganese dipyridoxyl monophosphate (MnDPMP) and then to manganese dipyridoxyl ethylenediamine (B42938) diacetate (MnPLED). drugbank.comnih.govtandfonline.com Concurrently, the exchange with zinc occurs, leading to the formation of the corresponding zinc compounds: ZnDPDP, ZnDPMP, and ZnPLED. drugbank.comnih.govtandfonline.com This process effectively releases the manganese ion, allowing it to be taken up by various tissues, while the more stable zinc-ligand complexes are formed. drugbank.comnih.gov

The stability of the mangafodipir chelate in the body is inherently linked to the transmetalation process. The relatively lower stability of the manganese-fodipir bond compared to the zinc-fodipir bond dictates the dissociation of the original compound. google.comnih.gov This dissociation is essential for its function as a contrast agent, as the released manganese is responsible for the desired imaging effects. wikipedia.org

However, the stability of the chelate is also a factor in its therapeutic applications. The intact manganese complex is believed to be responsible for its superoxide (B77818) dismutase (SOD) mimetic activity, which can protect healthy cells from oxidative stress. nih.govdiva-portal.orgresearchgate.net Therefore, a balance is required: the chelate must be stable enough to exert its therapeutic effects but also labile enough to release manganese for imaging purposes. Research has explored modifying the chelate, for instance by creating calmangafodipir [Ca₄Mn(DPDP)₅], to improve the in vivo stability of the manganese complex and reduce the release of free manganese. wikipedia.orgnih.govdiva-portal.org

Mechanisms of Zinc-Manganese Exchange

Ligand-Protein Interactions

The components of mangafodipir, both the manganese ion and the fodipir ligand, exhibit distinct interactions with plasma proteins, which influences their distribution and elimination.

In vitro studies using whole human blood have demonstrated that the protein binding of the fodipir ligand is negligible. europa.eurxlist.comeuropa.eu In contrast, the manganese ion, once released from the chelate, binds to plasma proteins. drugbank.comhres.ca Approximately 27% of the manganese is bound to proteins in the blood. europa.eurxlist.comwikipedia.orgeuropa.eu This protein binding affects the distribution and elimination of manganese, as protein-bound substances are not readily filtered by the kidneys. rxlist.com

ComponentPlasma Protein BindingReference
Manganese~27% europa.eurxlist.comwikipedia.orgeuropa.eu
FodipirNegligible europa.eurxlist.comeuropa.eu

Binding to Plasma Proteins (Manganese and Fodipir)

Interaction with Nucleic Acids (DNA) and Implications for Cell Viability Research

Research has indicated that mangafodipir trisodium can interact with DNA, which has implications for its use in cell viability studies. biosynth.com It has been suggested that this binding may prevent cell lysis, thereby enhancing the time that cells remain viable for imaging purposes. biosynth.com

Furthermore, studies have investigated the cytoprotective effects of mangafodipir in the context of oxidative stress. Mangafodipir and its metabolites have been shown to protect cells from damage induced by agents like 7β-hydroxycholesterol by reducing reactive oxygen species (ROS) and preserving the integrity of lysosomal membranes and mitochondrial membrane potential. This protective effect is attributed to the superoxide dismutase (SOD) mimetic activity of the manganese complex and the iron-chelating properties of the fodipir ligand. In research settings, mangafodipir has been observed to inhibit apoptosis induced by cisplatin (B142131) in certain cell lines, further highlighting its potential role in modulating cell viability. medchemexpress.com

Antioxidant and Chemoprotective Research Perspectives

Manganese Superoxide (B77818) Dismutase (MnSOD) Mimetic Activity

The core of mangafodipir's protective action lies in its MnSOD mimetic activity. wikipedia.orgnih.gov This property allows it to replicate the function of MnSOD, a crucial enzyme located in the mitochondria that defends cells against oxidative damage. mdpi.comnih.gov Unlike the MRI contrast effect, which depends on the release of the Mn²⁺ ion, the MnSOD mimetic activity is a feature of the intact manganese complex. wikipedia.orgnih.gov This activity enables the compound to catalytically neutralize harmful reactive species. mdpi.com

Mangafodipir actively scavenges several types of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids when they accumulate. nih.govcancer.govlongdom.org The primary mechanism is its ability to catalyze the dismutation of the superoxide anion (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a function directly analogous to that of the MnSOD enzyme. mdpi.com

Further research indicates that the compound's efficacy is enhanced by its iron-chelating properties. nih.gov This dual action is particularly effective in preventing the formation of the highly toxic hydroxyl radical (•OH), a process often catalyzed by iron. nih.gov By scavenging superoxide and chelating iron, mangafodipir helps to arrest the production of some of the most damaging ROS. nih.gov

Reactive Oxygen SpeciesScavenging Action of Mangafodipir Trisodium (B8492382)
Superoxide Anion (O₂•⁻) Catalyzes dismutation into oxygen and hydrogen peroxide. mdpi.com
Hydrogen Peroxide (H₂O₂) Scavenges this free radical. nih.govcancer.gov
Hydroxyl Radical (•OH) Scavenges this free radical; action is enhanced by iron-chelating properties. nih.govcancer.govnih.gov

In addition to ROS, cellular metabolism can produce reactive nitrogen species (RNS), which also contribute to pathological tissue damage. wikipedia.org Mangafodipir has been shown to keep RNS levels in check. wikipedia.org A key mechanism in this context is the prevention of peroxynitrite (ONOO⁻) formation. nih.gov Peroxynitrite is a highly destructive RNS formed from the rapid reaction between superoxide and nitric oxide. nih.gov By scavenging superoxide, mangafodipir effectively limits the substrate needed for peroxynitrite production. nih.gov This action is critical because peroxynitrite can cause irreversible damage to essential proteins, including the native MnSOD enzyme itself, through a process called nitration. nih.gov

Mechanism of Reactive Oxygen Species (ROS) Scavenging

Potential in Mitigating Oxidative Stress in Cellular Systems

By scavenging both ROS and RNS, mangafodipir demonstrates significant potential in mitigating oxidative stress across various cellular systems. medchemexpress.com Oxidative stress arises from an imbalance between the production of these reactive species and the cell's ability to neutralize them. longdom.org

Preclinical studies have highlighted this protective capacity. For instance, research on liver grafts demonstrated that pretreatment with mangafodipir protects the liver from the ischemia-reperfusion injury that typically occurs during transplantation. plos.org This protection was associated with a reduction in oxidative stress, preservation of mitochondrial integrity, and attenuation of apoptosis (programmed cell death). plos.org Similarly, in studies involving hepatocytes, mangafodipir was shown to reduce ROS levels and preserve mitochondrial function. mdpi.com This mitochondrial protection is vital, as mitochondria are the primary source of cellular ROS production. mdpi.comnih.gov

Adjunctive Research in Chemotherapeutic Contexts (Mechanistic Focus)

A significant area of research involves mangafodipir's potential as an adjunctive agent in chemotherapy, focusing on its dual ability to protect healthy cells while potentially enhancing the efficacy of anticancer drugs. wikipedia.orgnih.gov

Interestingly, while mangafodipir protects normal cells from oxidative stress, it may have a contrary effect in cancer cells. nih.govcancer.gov Research suggests that it may potentiate the generation of ROS induced by chemotherapy specifically within tumor cells. nih.govcancer.gov This selective action is thought to be based on the distinct redox environment of cancer cells, which often have higher baseline levels of ROS and are therefore closer to a cytotoxic threshold. nih.govcancer.gov By increasing ROS levels further, mangafodipir could push cancer cells over this threshold, thereby enhancing the cytotoxicity of the chemotherapeutic agent. nih.govcancer.gov

In vivo studies support this hypothesis. In a study with murine CT26 colon cancer cells, mangafodipir was found to amplify the tumor growth-inhibitory effect of paclitaxel. oup.com This potentiation is consistent with findings for other SOD mimics, which have been shown to increase the cytotoxic activity of anticancer drugs by elevating levels of hydrogen peroxide in cancer cells. oup.com

A key challenge in chemotherapy is the damage inflicted upon healthy tissues. Mangafodipir has been investigated for its ability to selectively protect these normal cells from chemotherapy-induced oxidative stress. nih.gov The mechanism is rooted in its ability to scavenge the excess ROS generated by cytotoxic drugs in healthy tissues, thus minimizing collateral damage. cancer.gov

Numerous preclinical models have demonstrated this protective effect:

Myelosuppression: The compound protected mice against the reduction in white blood cells (leukopenia) caused by paclitaxel. oup.com It also showed protective effects against the myelosuppressive impacts of oxaliplatin (B1677828) and 5-fluorouracil. nih.gov

Cardiotoxicity: It has been shown to protect against heart damage induced by doxorubicin. nih.gov

Ovarian Damage: In mouse models, mangafodipir reduced apoptosis in granulosa cells and inhibited the loss of primordial follicles caused by cisplatin (B142131) and paclitaxel. researchgate.netnih.gov Crucially, these protective effects on the ovaries did not appear to interfere with the antitumor activity of the chemotherapy drugs. researchgate.netnih.gov

This selective cytoprotection in healthy tissues is a primary focus of its potential as a chemotherapy adjunct. nih.gov

Chemotherapy AgentAssociated Cellular DamageProtective Effect of Mangafodipir (Preclinical)
Paclitaxel Leukopenia, Ovarian DamageProtected against leukopenia in mice; Reduced apoptosis in ovarian granulosa cells. oup.comnih.gov
Cisplatin Ovarian DamageReduced apoptosis in granulosa cells and loss of primordial follicles. researchgate.net
Oxaliplatin MyelosuppressionProtected against myelosuppressive effects. nih.gov
5-Fluorouracil MyelosuppressionProtected against myelosuppressive effects. nih.gov
Doxorubicin CardiotoxicityProtected against doxorubicin-induced cardiotoxicity. nih.gov

Future Directions in Mangafodipir Trisodium Research

Exploration of Novel Manganese-Based Contrast Agent Formulations with Enhanced Biostability

A primary focus of future research is the development of new manganese-based contrast agents with superior stability compared to mangafodipir trisodium (B8492382). The principal drawback of mangafodipir was its tendency to release free Mn²⁺ ions in vivo through a process called transmetallation, particularly with zinc (Zn²⁺). nih.govresearchgate.net While this dissociation was a prerequisite for its contrast-enhancing properties, it also raised concerns about potential manganese accumulation. mriquestions.comnih.gov

The next generation of manganese agents aims to achieve high relaxivity—the measure of a contrast agent's effectiveness—while ensuring the manganese ion remains tightly bound to its chelating ligand until cleared from the body. mdpi.com Research is moving towards more thermodynamically and kinetically stable structures, often drawing inspiration from the macrocyclic chelates used for gadolinium-based contrast agents (GBCAs). mdpi.com

One promising example is Mn-PyC3A, a novel manganese-based agent that has demonstrated chemical stability and a relaxivity comparable to some GBCAs. nih.gov Preclinical studies in animal models have shown that Mn-PyC3A provides comparable tumor contrast enhancement to the widely used Gd-DOTA in breast cancer models and is eliminated more completely. nih.gov Unlike mangafodipir, Mn-PyC3A is largely excreted intact in the urine, indicating significantly enhanced biostability. nih.gov This characteristic addresses the core limitation of its predecessor.

The development of such agents is part of a broader shift towards finding safer alternatives to GBCAs, driven by concerns about gadolinium retention in the body. mdpi.comforskningsradet.no Researchers are exploring various ligands, including linear and cyclic options, as well as macromolecular and nanoparticle-based structures, to optimize the balance between efficacy and biostability. nih.govmdpi.com

Table 1: Comparison of Selected Manganese-Based Contrast Agents

FeatureMangafodipir Trisodium (Mn-DPDP)Manganese Chloride (MnCl₂)Mn-PyC3A
Chelate Structure Linear chelate of dipyridoxyl diphosphate (B83284) nih.govUnchelated (free ion) nih.govPyC3A-based chelate nih.gov
In Vivo Stability Undergoes significant dissociation and transmetallation nih.govresearchgate.netCompletely dissociated nih.govHigh; largely excreted intact nih.gov
Primary Excretion Route Biliary (for dissociated Mn²⁺) Primarily hepatobiliary nih.gov85% renal (urine), 15% fecal nih.gov
Primary Application Formerly used for liver imaging mriquestions.commdpi.comPreclinical manganese-enhanced MRI (MEMRI) mdpi.comInvestigational for tumor imaging and angiography nih.gov

Deeper Mechanistic Understanding of Cellular Manganese Transport and Sequestration Pathways

Following administration, mangafodipir trisodium undergoes biotransformation, releasing manganese ions that are subsequently taken up by cells. nih.gov The precise mechanisms governing this transport and subsequent intracellular fate are complex and represent a critical area for future investigation. It is understood that Mn²⁺ often acts as an analogue for calcium (Ca²⁺), utilizing various calcium transport channels to enter cells, particularly excitable cells like cardiomyocytes. mriquestions.comnih.gov Entry into cardiomyocytes is thought to occur predominantly through voltage-dependent L-type Ca²⁺ channels, while mitochondrial uptake is mediated by a Ca²⁺ uniport. nih.gov

However, a more granular understanding is needed. Future research should aim to identify the full spectrum of transporters involved in manganese influx and efflux in different cell types, such as the roles of divalent metal ion transporters like ZIP8 and ZIP14. nih.govajnr.org Understanding these pathways is crucial, as the intracellular accumulation of manganese is responsible for the contrast enhancement seen in manganese-enhanced MRI (MEMRI). ictargets.com

Furthermore, the sequestration of manganese within cellular compartments, especially the mitochondria, is of significant interest. nih.gov Manganese is an essential cofactor for mitochondrial enzymes like manganese superoxide (B77818) dismutase (MnSOD), which plays a key role in managing oxidative stress. nih.govmdpi.com Deeper investigation into how exogenous manganese from agents like mangafodipir influences these mitochondrial functions is warranted. This includes studying the interplay between manganese, cellular energy metabolism, and redox balance. nih.gov Such studies could reveal new therapeutic possibilities for mangafodipir and its analogues beyond their imaging applications, for instance, as cytoprotective agents against oxidative stress-related conditions. nih.govmdpi.commdpi.com

Integration of Multi-Omics Approaches in Preclinical Investigations

To achieve a holistic understanding of mangafodipir's biological effects, future preclinical studies should integrate multi-omics approaches. These technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-level view of molecular changes induced by a compound. mdpi.com By simultaneously analyzing changes across these different biological layers, researchers can move beyond single-endpoint measurements to construct detailed adverse outcome pathways and mechanisms of action. nih.gov

For a compound like mangafodipir, which releases a biologically active ion, a multi-omics strategy could be particularly revealing. For example:

Transcriptomics (RNA-seq) could identify changes in gene expression in tissues like the liver or brain following exposure, highlighting pathways related to metal transport, oxidative stress response, or inflammation. mdpi.com

Proteomics would provide a functional overview by quantifying changes in protein levels, confirming, for instance, the upregulation of specific metal-binding proteins or stress-response enzymes. frontiersin.org

Metabolomics can detect subtle shifts in the cellular metabolic profile, offering early biomarkers of effect or toxicity by identifying alterations in key metabolic pathways. mdpi.com

Integrating these data streams can create a comprehensive molecular signature of mangafodipir's effects. This approach is invaluable for distinguishing the effects of the intact chelate from those of the dissociated manganese ion and the ligand itself. In the context of heart failure research, for example, multi-omics can help identify new therapeutic targets and stratify patients for clinical trials, an approach that could be adapted to investigate the cardioprotective effects reported for mangafodipir. mdpi.compatsnap.com Such detailed, mechanistic insight is essential for designing safer, more effective manganese-based agents and for exploring their potential therapeutic applications. nih.govfrontiersin.org

Development of Advanced Computational Models for Compound Behavior Prediction

The advancement of computational modeling and simulation offers a powerful tool for accelerating research into mangafodipir and its next-generation analogues. These in silico methods can predict a compound's behavior, refine experimental designs, and provide insights that are difficult to obtain through in vitro or in vivo studies alone. ntnu.no

A key application is in pharmacokinetic and pharmacodynamic (PK/PD) modeling. Recently, a new computer simulation program was developed as part of a preclinical study to analyze factors influencing cellular manganese uptake and to interpret blood and myocardial time-intensity curves from MEMRI scans using mangafodipir. ictargets.com This model was used to understand unexpected findings, such as the lower-than-expected manganese uptake rate in porcine hearts, which was hypothesized to be related to cardiomyocyte T-tubulus density. ictargets.com

Future computational efforts could expand on this to create more sophisticated models that predict:

Biodistribution: Simulating how novel manganese chelates distribute throughout the body based on their physicochemical properties.

Ligand-Receptor Interactions: Modeling the binding affinity of manganese chelates to plasma proteins and cellular transporters.

Transmetallation Kinetics: Predicting the likelihood and rate of manganese dissociation from a chelate in the presence of endogenous ions like zinc and calcium.

Redox Chemistry: Simulating potential redox interactions, such as the interaction between the manganese ion in mangafodipir and other metal-containing drugs like oxaliplatin (B1677828). mdpi.com

By integrating data from experimental studies into these models, researchers can create a dynamic feedback loop that enhances the predictive accuracy of the simulations. ntnu.no This approach not only makes preclinical research more efficient but also helps in prioritizing the most promising new compound formulations for further development, ultimately accelerating the path to safer and more effective clinical tools.

Q & A

Q. What is the molecular mechanism underlying the liver-specific uptake of mangafodipir trisodium in MRI applications?

Mangafodipir trisodium (MnDPDP) is selectively taken up by hepatocytes due to its structural similarity to vitamin B6, which facilitates transport via vitamin B6 receptors . Methodologically, researchers can validate this mechanism using in vitro competitive inhibition assays with pyridoxine (vitamin B6) or radiolabeled MnDPDP to track cellular uptake pathways. Additionally, liver-specific knockout models (e.g., vitamin B6 receptor-deficient mice) can confirm uptake specificity .

Q. What analytical methods are recommended for assessing the purity and stability of mangafodipir trisodium in preclinical studies?

The U.S. Pharmacopeia (USP) outlines a reverse-phase HPLC protocol with UV detection (310 nm) for quantifying mangafodipir trisodium and its impurities (e.g., Related Compounds A, B, and C). Key parameters include:

  • Column : L21-packed, 4.6 mm × 15 cm.
  • Mobile phase : Borate buffer (pH 9.3) with acetonitrile.
  • Acceptance criteria : Individual impurities ≤0.5%, total impurities ≤0.5% .
    Stability studies should monitor pH (8.4–9.2), osmolarity (244–330 mOsm/kg), and endotoxin levels (≤0.66 USP units/mg) under refrigerated storage .

Q. How does mangafodipir trisodium enhance contrast in T1-weighted MRI compared to gadolinium-based agents?

Mn²⁺ released from mangafodipir trisodium binds intracellularly in hepatocytes, increasing T1 relaxivity (21.7 mmol⁻¹s⁻¹) compared to extracellular gadolinium agents (6.7 mmol⁻¹s⁻¹). This intracellular retention prolongs signal enhancement, improving lesion-to-liver contrast. Researchers should optimize imaging timing (e.g., 15–30 minutes post-injection) and validate enhancement using region-of-interest (ROI) analysis on pre- and post-contrast scans .

Advanced Research Questions

Q. How can researchers design studies to address discrepancies in mangafodipir trisodium’s diagnostic accuracy for pancreatic cancer staging?

A phase III trial (n=43) found no significant improvement in pancreatic lesion detection or staging accuracy with mangafodipir-enhanced MRI vs. non-contrast MRI (detection: 93% vs. 91%; staging: 54% vs. 54%). To resolve contradictions, researchers should:

  • Standardize protocols : Use axial T1-weighted turbo spin echo (TSE) and spectral presaturation with inversion recovery (SPIR) sequences.
  • Incorporate histopathology correlation : Compare imaging results with surgical/laparoscopic biopsies.
  • Adjust dosing : Test higher concentrations (e.g., >0.01 mmol/kg) to improve tumor delineation .

Q. What methodological strategies mitigate manganese dissociation-related toxicity in preclinical models?

Mn²⁺ dissociation from mangafodipir trisodium raises neurotoxicity concerns (e.g., manganism). Mitigation approaches include:

  • Chelation monitoring : Measure free Mn²⁺ levels in serum/urine via atomic absorption spectroscopy.
  • Liver function stratification : Exclude subjects with cirrhosis (impaired Mn excretion) or use Mn-chelating agents (e.g., EDTA) in animal models.
  • Long-term toxicity studies : Track Mn accumulation in brain tissue using inductively coupled plasma mass spectrometry (ICP-MS) over ≥6 months .

Q. How can mangafodipir-enhanced MRI protocols be optimized for detecting bile duct leaks?

A study (n=7) showed combining T2-weighted and mangafodipir-enhanced T1-weighted imaging increased sensitivity for bile leaks to 100%. Methodological recommendations:

  • Timing : Perform post-injection scans at 112 minutes to visualize biliary excretion.
  • Quantitative analysis : Use contrast-to-noise ratios (CNR) to compare pre-/post-contrast images.
  • Clinical correlation : Validate findings against percutaneous drainage or surgical outcomes .

Q. What pharmacokinetic parameters should be prioritized in mangafodipir trisodium studies involving hepatic impairment?

In cirrhosis, Mn excretion decreases, increasing toxicity risk. Key parameters include:

  • AUC : 22.7 ± 3.2 mg·h/mL (total body Mn doubles after 5 µmol/kg dosing).
  • Excretion routes : 15% renal, 59% fecal over 5 days.
  • Safety endpoints : Monitor cardiac depression (via ECG) and neurological symptoms (e.g., tremors) in patients with Child-Pugh B/C cirrhosis .

Q. How does mangafodipir trisodium’s efficacy in liver lesion characterization compare to superparamagnetic iron oxide (SPIO) agents?

MnDPDP increases T1 signal in hepatocytes, enhancing hypervascular lesions (e.g., HCC), while SPIO agents (e.g., ferumoxides) reduce T2 signal in Kupffer cells, improving hypovascular lesion detection. Researchers should:

  • Dual-contrast protocols : Combine MnDPDP (T1) and SPIO (T2) in sequential scans.
  • Quantitative metrics : Calculate lesion-to-liver contrast ratios for both agents .

Data Contradiction Analysis

Q. How to reconcile conflicting evidence on mangafodipir trisodium’s impact on chemotherapy-induced peripheral neuropathy (CIPN)?

While in vitro studies suggest MnDPDP inhibits oxidative stress-linked CIPN, clinical data on interference with chemotherapeutic efficacy are limited. Researchers should:

  • Design co-administration trials : Assess tumor response rates (RECIST criteria) in patients receiving MnDPDP + oxaliplatin.
  • Mechanistic studies : Measure reactive oxygen species (ROS) levels in dorsal root ganglia using fluorescent probes (e.g., DCFDA) .

Q. What explains variability in mangafodipir trisodium’s biliary excretion rates across studies?

Excretion rates range from 50% (normal liver) to <20% (cirrhosis). Variability arises from:

  • Metabolic differences : Dephosphorylation to Mn-DPMP/Mn-PLED affects biliary solubility.
  • Transmetallation : Zinc competition for DPDP ligands alters Mn²⁺ release kinetics.
    Standardize patient stratification by liver function (Child-Pugh score) and quantify biliary Mn via MR cholangiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.